molecular formula C33H54O8 B081034 (25S)-5beta-spirostan-3beta-yl beta-D-glucoside CAS No. 14835-43-9

(25S)-5beta-spirostan-3beta-yl beta-D-glucoside

Cat. No. B081034
CAS RN: 14835-43-9
M. Wt: 578.8 g/mol
InChI Key: ZNEIIZNXGCIAAL-TXUJEBAWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(25S)-5beta-spirostan-3beta-yl beta-D-glucoside is a steroidal saponin compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is extracted from various plant species, including Asparagus racemosus, Asparagus adscendens, and Chlorophytum borivilianum.

Scientific Research Applications

Steroidal Oligoglycosides Research

(25S)-5beta-spirostan-3beta-yl beta-D-glucoside is a component of steroidal oligoglycosides found in various plants. Research has identified its presence and roles in different species:

  • Allium tuberosum : Identified steroidal oligoglycosides, including (25S)-5beta-spirostan-3beta-yl beta-D-glucoside, have been isolated from the seeds of Allium tuberosum. These compounds are obtained after enzymatic hydrolysis and have potential applications in pharmacology due to their unique structures (Ikeda, Tsumagari, & Nohara, 2000).

  • Asparagus officinalis : Studies on Asparagus officinalis roots have led to the isolation of steroidal saponins, including derivatives of (25S)-5beta-spirostan-3beta-yl beta-D-glucoside. These compounds' unique structures contribute to the research on natural product chemistry and potential therapeutic applications (Huang & Kong, 2006).

  • Allium nutans : Research on Allium nutans has yielded steroidal glycosides, indicating the presence of (25S)-5beta-spirostan-3beta-yl beta-D-glucoside. These findings contribute to understanding the plant's chemical composition and its potential commercial use for extracting steroidal saponins (Akhov, Musienko, Piacente, Pizza, & Oleszek, 1999).

Cytotoxic and Medicinal Potential

Research also focuses on the cytotoxic and medicinal potential of compounds related to (25S)-5beta-spirostan-3beta-yl beta-D-glucoside:

  • Cytotoxic Activity : Compounds similar to (25S)-5beta-spirostan-3beta-yl beta-D-glucoside have shown cytotoxic activity against cancer cell lines, suggesting potential applications in cancer therapy (Kim, Kim, Seong, Oh, Lee, Bang, Seong, & Song, 2005).

  • Antinociceptive and Anti-inflammatory Properties : Studies have demonstrated that steroidal saponins, including (25S)-5beta-spirostan-3beta-yl beta-D-glucoside derivatives, possess significant analgesic and anti-inflammatory activities, pointing towards their potential use in pain and inflammation management (Moharram & El-Shenawy, 2007).

properties

CAS RN

14835-43-9

Product Name

(25S)-5beta-spirostan-3beta-yl beta-D-glucoside

Molecular Formula

C33H54O8

Molecular Weight

578.8 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-,24-,25+,26-,27+,28-,29+,30+,31-,32-,33+/m0/s1

InChI Key

ZNEIIZNXGCIAAL-TXUJEBAWSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1

melting_point

245-247°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(25S)-5beta-spirostan-3beta-yl beta-D-glucoside
Reactant of Route 2
(25S)-5beta-spirostan-3beta-yl beta-D-glucoside
Reactant of Route 3
(25S)-5beta-spirostan-3beta-yl beta-D-glucoside
Reactant of Route 4
(25S)-5beta-spirostan-3beta-yl beta-D-glucoside
Reactant of Route 5
(25S)-5beta-spirostan-3beta-yl beta-D-glucoside
Reactant of Route 6
(25S)-5beta-spirostan-3beta-yl beta-D-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.